1-Bromo-2-tert-butyl-4,6-dimethyl-3,5-dinitrobenzene
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Overview
Description
1-Bromo-2-tert-butyl-4,6-dimethyl-3,5-dinitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom, tert-butyl group, two methyl groups, and two nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-tert-butyl-4,6-dimethyl-3,5-dinitrobenzene typically involves multiple steps. One common method is the bromination of 2-tert-butyl-4,6-dimethyl-3,5-dinitrobenzene. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like carbon tetrachloride or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-tert-butyl-4,6-dimethyl-3,5-dinitrobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in carbon tetrachloride or chloroform.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Scientific Research Applications
1-Bromo-2-tert-butyl-4,6-dimethyl-3,5-dinitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of nitroaromatic compounds on biological systems.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-tert-butyl-4,6-dimethyl-3,5-dinitrobenzene involves its interaction with various molecular targets. The bromine atom and nitro groups can participate in electrophilic and nucleophilic reactions, respectively. The compound can also undergo redox reactions, affecting cellular pathways and enzyme activities .
Comparison with Similar Compounds
Properties
CAS No. |
99758-94-8 |
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Molecular Formula |
C12H15BrN2O4 |
Molecular Weight |
331.16 g/mol |
IUPAC Name |
1-bromo-2-tert-butyl-4,6-dimethyl-3,5-dinitrobenzene |
InChI |
InChI=1S/C12H15BrN2O4/c1-6-9(13)8(12(3,4)5)11(15(18)19)7(2)10(6)14(16)17/h1-5H3 |
InChI Key |
GHDFIFRSURUDAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C(C)(C)C)Br)C)[N+](=O)[O-] |
Origin of Product |
United States |
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